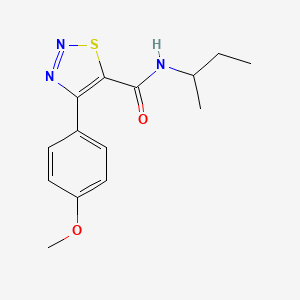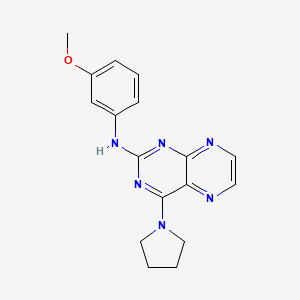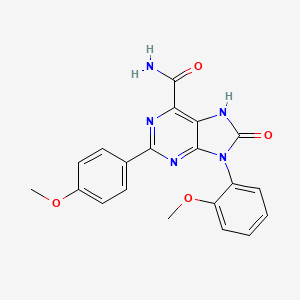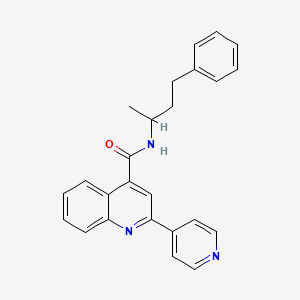![molecular formula C23H25NO6 B15106621 3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid](/img/structure/B15106621.png)
3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-1benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid is a complex organic compound with a unique structure that combines elements of benzofuran and chromen
Preparation Methods
The synthesis of 3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-1benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran and chromen intermediates, followed by their coupling through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-1benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-1benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-1benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid stands out due to its unique structure and diverse range of applications. Similar compounds include:
7-Methylcoumarin: Known for its use in perfumes and as a fluorescent dye.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Used in organic synthesis and as a building block for more complex molecules.
These comparisons highlight the distinct properties and potential of 3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-1benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid in various scientific and industrial fields.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C23H25NO6/c1-12-14(7-8-19(25)24-10-9-20(26)27)23(28)30-21-13(2)22-17(11-16(12)21)15-5-3-4-6-18(15)29-22/h11H,3-10H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
AEVSCGYGTFUZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106547.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide](/img/structure/B15106554.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15106561.png)

![Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-](/img/structure/B15106582.png)
![[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone](/img/structure/B15106586.png)

![3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15106598.png)
![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B15106606.png)

![(5Z)-3-butyl-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106631.png)
![N-benzyl-2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B15106637.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate](/img/structure/B15106643.png)
